molecular formula C8H12N4O B2831978 N-[(1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethyl]prop-2-enamide CAS No. 2411180-14-6

N-[(1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethyl]prop-2-enamide

Cat. No.: B2831978
CAS No.: 2411180-14-6
M. Wt: 180.211
InChI Key: NNVMQXMZINMFHN-ZCFIWIBFSA-N
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Description

N-[(1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethyl]prop-2-enamide is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. Triazoles are known for their wide range of applications in pharmaceuticals, organic synthesis, and materials science due to their chemical stability and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethyl]prop-2-enamide typically involves the use of click chemistry, a popular and efficient method for constructing triazole rings. One common approach is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethyl]prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives .

Scientific Research Applications

N-[(1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethyl]prop-2-enamide has numerous applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Employed in bioconjugation techniques for labeling and imaging studies.

    Medicine: Investigated for its potential as an antimicrobial, anticancer, and antiviral agent.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of N-[(1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological processes. The compound’s effects are mediated through its binding to enzymes, receptors, and other biomolecules, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives such as:

  • 1,2,3-Triazole
  • 1,2,4-Triazole
  • Benzotriazole

Uniqueness

N-[(1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethyl]prop-2-enamide is unique due to its specific substitution pattern and the presence of the prop-2-enamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-[(1R)-1-(3-methyltriazol-4-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c1-4-8(13)10-6(2)7-5-9-11-12(7)3/h4-6H,1H2,2-3H3,(H,10,13)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNVMQXMZINMFHN-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=NN1C)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CN=NN1C)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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